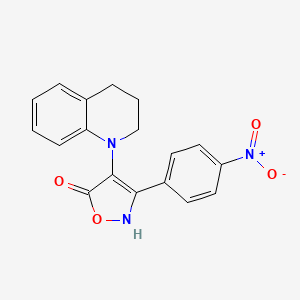

4-(3,4-Dihydroquinolin-1(2H)-yl)-3-(4-nitrophenyl)-1,2-oxazol-5(2H)-one

Descripción

This compound features a 1,2-oxazol-5(2H)-one core substituted with a 3,4-dihydroquinoline moiety at position 4 and a 4-nitrophenyl group at position 2. The oxazolone ring is a five-membered lactone with conjugated π-electrons, contributing to its reactivity in nucleophilic addition or cycloaddition reactions. Structural studies of related compounds (e.g., ) highlight the importance of crystal packing and hydrogen bonding, which influence physicochemical properties like melting points and stability .

Propiedades

Número CAS |

61195-01-5 |

|---|---|

Fórmula molecular |

C18H15N3O4 |

Peso molecular |

337.3 g/mol |

Nombre IUPAC |

4-(3,4-dihydro-2H-quinolin-1-yl)-3-(4-nitrophenyl)-2H-1,2-oxazol-5-one |

InChI |

InChI=1S/C18H15N3O4/c22-18-17(20-11-3-5-12-4-1-2-6-15(12)20)16(19-25-18)13-7-9-14(10-8-13)21(23)24/h1-2,4,6-10,19H,3,5,11H2 |

Clave InChI |

VMAMNEFHGGTRFM-UHFFFAOYSA-N |

SMILES canónico |

C1CC2=CC=CC=C2N(C1)C3=C(NOC3=O)C4=CC=C(C=C4)[N+](=O)[O-] |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dihydroquinolin-1(2H)-yl)-3-(4-nitrophenyl)isoxazol-5(2H)-one typically involves the following steps:

Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

Introduction of the Dihydroquinoline Moiety: The dihydroquinoline group can be introduced via a nucleophilic substitution reaction.

Nitration: The nitrophenyl group is usually introduced through a nitration reaction using nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the dihydroquinoline moiety.

Reduction: The nitro group can be reduced to an amine group under suitable conditions.

Substitution: The compound can participate in various substitution reactions, especially at the isoxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

Oxidation: Oxidized derivatives of the dihydroquinoline moiety.

Reduction: Amino derivatives of the nitrophenyl group.

Substitution: Various substituted isoxazole derivatives.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial activity against various Gram-positive and Gram-negative bacteria. The introduction of nitro groups on the phenyl ring enhances the antibacterial properties by increasing lipophilicity and reactivity towards microbial targets. For instance, studies have shown that derivatives of 4-(3,4-Dihydroquinolin-1(2H)-yl) compounds can effectively combat resistant strains of Staphylococcus aureus and Enterococcus faecium .

Anticancer Properties

The potential anticancer activity of this compound has been investigated in various studies. Compounds with similar oxazole structures have shown promising results against several cancer cell lines, including colorectal and lung cancers. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of tumor growth through various pathways .

Antioxidant Activity

The antioxidant properties of compounds similar to 4-(3,4-Dihydroquinolin-1(2H)-yl)-3-(4-nitrophenyl)-1,2-oxazol-5(2H)-one have also been documented. These compounds can scavenge free radicals and reduce oxidative stress in biological systems, which is crucial for preventing cellular damage associated with various diseases .

Case Studies

Several case studies illustrate the applications of this compound:

Mecanismo De Acción

The mechanism of action of 4-(3,4-Dihydroquinolin-1(2H)-yl)-3-(4-nitrophenyl)isoxazol-5(2H)-one would depend on its specific application. Generally, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group may play a role in binding to active sites, while the isoxazole ring can provide stability and specificity.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues with Oxazolone Cores

Key Structural Differences :

- Heterocyclic Systems: The dihydroquinoline in the target compound contrasts with pyrrolidinone () or dihydrodioxin (), affecting hydrogen-bonding capacity and solubility.

Patent-Based Analogues (–10)

Several patented derivatives share the 3,4-dihydroquinoline scaffold but differ in substituents and applications:

- N-(3-Cyano-7-(tetrahydrofuran-3-yl-oxy)-4-(7-(trifluoromethyl)-3,4-dihydroquinolin-1(2H)-yl)-quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide (): Modifications: Cyano group at position 3, trifluoromethyl on dihydroquinoline. Impact: Trifluoromethyl enhances metabolic stability; tetrahydrofuran-3-yl-oxy improves solubility.

- 6-Amino-7-(tetrahydrofuran-3-yl-oxy)-4-(7-(trifluoromethyl)-3,4-dihydroquinolin-1(2H)-yl)quinoline-3-carbonitrile (): Modifications: Amino group at position 6, carbonitrile at position 3. Impact: Amino group may facilitate hydrogen bonding with target proteins (e.g., kinases).

Comparison with Target Compound :

- The target lacks the cyano and trifluoromethyl groups seen in these analogues, which are critical for optimizing pharmacokinetics in drug candidates.

- The 4-nitrophenyl group in the target may serve as a nitroreductase substrate, enabling prodrug activation in therapeutic contexts.

Hydrogen-Bonding and Crystallographic Behavior

- Target Compound : Likely exhibits intermolecular hydrogen bonds via the oxazolone carbonyl and nitro group, as observed in similar structures ().

- Analogue : Pyrrolidin-2-one forms additional H-bonds (N–H···O), stabilizing its crystal lattice .

- Impact: Reduced H-bond donors in the target (vs. pyrrolidinone) may lower melting points or alter solubility.

Actividad Biológica

4-(3,4-Dihydroquinolin-1(2H)-yl)-3-(4-nitrophenyl)-1,2-oxazol-5(2H)-one is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound, supported by relevant research findings and case studies.

- CAS Number: 6637-34-9

- Molecular Formula: C16H15N3O2

- Molecular Weight: 281.31 g/mol

- IUPAC Name: 3-(4-nitrophenyl)-4-(3,4-dihydroquinolin-1(2H)-yl)-1,2-oxazol-5(2H)-one

Synthesis

The synthesis of this compound typically involves the condensation of 3,4-dihydroquinoline with 4-nitrobenzaldehyde under reflux conditions in an organic solvent such as ethanol or methanol. The reaction results in the formation of the oxazolone structure alongside the quinoline derivative, which can be further purified through recrystallization .

Anticancer Properties

Research has indicated that compounds similar to 4-(3,4-Dihydroquinolin-1(2H)-yl)-3-(4-nitrophenyl)-1,2-oxazol-5(2H)-one exhibit significant anticancer activity. For instance, studies on related quinoline derivatives have shown low micromolar inhibition across various cancer cell lines. Specifically, compounds with unsubstituted phenyl rings demonstrated greater antiproliferative effects compared to those with substituents .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3c | DU145 | Low Micromolar |

| 3b | H460 | 30.7% |

| 3e | MCF7 | 25.4% |

The mechanism through which this compound exerts its biological effects is believed to involve interaction with specific molecular targets such as enzymes and receptors. For example, it may inhibit enzymes involved in cancer cell proliferation or microbial growth, leading to reduced cell viability .

Case Studies and Research Findings

- Antimicrobial Activity : Similar quinoline derivatives have been studied for their antimicrobial properties. These compounds showed effectiveness against various bacterial strains, indicating a potential application in treating infections .

- Antioxidant Activity : The antioxidant properties of related compounds were evaluated using the DPPH radical scavenging assay. Results indicated that these compounds could effectively neutralize free radicals, showcasing their potential for therapeutic use in oxidative stress-related conditions .

- Cytotoxicity Evaluation : A study assessed the cytotoxic effects of related compounds on epidermoid carcinoma (A431) and colon cancer cell lines (HCT116). The findings revealed varying degrees of cytotoxicity, suggesting that structural modifications could enhance efficacy .

Q & A

Q. What are the common synthetic routes for 4-(3,4-Dihydroquinolin-1(2H)-yl)-3-(4-nitrophenyl)-1,2-oxazol-5(2H)-one, and how can reaction conditions be optimized?

The compound is typically synthesized via multi-step organic reactions, including cyclization and substitution. For example, the oxazolone core can be formed through a condensation reaction between a β-keto ester and an amine, followed by functionalization with 4-nitrophenyl and dihydroquinoline groups. Key parameters to optimize include solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalyst selection (e.g., p-toluenesulfonic acid for cyclization) . Reaction progress should be monitored using TLC or HPLC, and intermediates purified via column chromatography.

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical for characterization?

Structural validation involves:

- X-ray crystallography : Single-crystal diffraction (using SHELXL for refinement) confirms bond lengths, angles, and stereochemistry. For example, triclinic crystal systems (space group P1) with unit cell parameters (a, b, c, α, β, γ) are reported .

- Spectroscopy : H/C NMR confirms proton environments and substituent positions, while FT-IR identifies functional groups (e.g., C=O stretch at ~1750 cm) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 498.53 for the monohydrate form) .

Q. What in vitro assays are used to assess its biological activity, and how are controls designed?

Common assays include:

- Enzyme inhibition : Dose-response curves (IC) against target enzymes (e.g., kinases) with positive controls (e.g., staurosporine) and vehicle controls (DMSO).

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with triplicate replicates and normalization to untreated cells .

- Binding affinity : Surface plasmon resonance (SPR) or fluorescence polarization to measure dissociation constants (K).

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., twinning, disorder) be resolved during structure refinement?

For twinned crystals (common in triclinic systems), use SHELXL’s TWIN and BASF commands to model twin domains. For disorder, apply PART instructions to split occupancies and refine anisotropic displacement parameters. Validation tools like PLATON (ADP checks) and Coot (electron density maps) ensure model accuracy. Rework data collection at higher resolution (≤1.0 Å) if necessary .

Q. What role do hydrogen-bonding networks play in stabilizing the crystal lattice, and how are these patterns analyzed?

Hydrogen bonds (e.g., N–H···O, O–H···N) govern packing efficiency. Use Mercury or CrystalExplorer to generate graph-set notations (e.g., R_2$$^2(8) rings) and quantify interactions. Etter’s rules predict dominant motifs, while Hirshfeld surface analysis identifies key contacts (e.g., C–H···π interactions in aromatic systems) .

Q. How can molecular docking studies be tailored to evaluate interactions between this compound and its putative targets?

- Target preparation : Remove water molecules and add hydrogens to the protein (PDB ID) using AutoDock Tools .

- Grid box : Center on the active site (e.g., ATP-binding pocket) with dimensions 60 × 60 × 60 Å.

- Docking protocol : Lamarckian genetic algorithm (50 runs, 2.5 million evaluations) in AutoDock Vina . Validate poses using RMSD clustering (<2.0 Å) and compare to co-crystallized ligands .

Q. What strategies address low reproducibility in biological assays caused by compound aggregation or solubility issues?

- Solubility enhancement : Use co-solvents (e.g., 10% PEG-400) or formulate as nanoparticles (e.g., liposomal encapsulation).

- Aggregation testing : Dynamic light scattering (DLS) to detect particles >100 nm. Include detergent controls (0.01% Tween-20) .

- Quality control : Confirm purity via HPLC (>95%) and characterize polymorphs (if any) using PXRD .

Methodological Notes

- Crystallography : SHELX suite (SHELXD for solution, SHELXL for refinement) and ORTEP-3 for graphical representation .

- Data validation : R-factor (<0.05), wR (<0.15), and Goodness of Fit (~1.0) ensure model reliability .

- Bioactivity : Use scaffold-hopping approaches to modify the oxazolone core for improved potency (e.g., introducing sulfonyl groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.